molecular formula C18H12Cl2F3N5O2 B2610111 1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione CAS No. 321432-27-3

1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2610111
CAS No.: 321432-27-3
M. Wt: 458.22
InChI Key: VMPXQMNMHPQLHH-JQAMDZJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione is a sophisticated chemical compound offered as a high-purity synthetic intermediate for research applications. This molecule features a complex structure that incorporates multiple pharmacologically relevant motifs, including a 4-chlorophenyl group, a pyrimidinedione core (also known as uracil or 2,4(1H,3H)-pyrimidinedione), and a 3-chloro-5-(trifluoromethyl)pyridinyl ring connected via an ethanehydrazonoyl linker . The presence of the pyrimidinedione scaffold, a key structural element in nucleobases like uracil, suggests potential for investigation in areas such as medicinal chemistry and agrochemical research. The specific arrangement of chloro and trifluoromethyl substituents on the pyridine ring is a common feature in compounds designed for biological activity screening. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not to be used for diagnostic, therapeutic, veterinary, consumer, or any other human use. Researchers should consult the available safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N5O2/c1-9(26-27-15-14(20)6-10(7-24-15)18(21,22)23)13-8-28(17(30)25-16(13)29)12-4-2-11(19)3-5-12/h2-8H,1H3,(H,24,27)(H,25,29,30)/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPXQMNMHPQLHH-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione (CAS Number: 321430-53-9) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18Cl2F3N5O2
  • Molar Mass : 488.29 g/mol
  • Structure : The compound features a pyrimidinedione core substituted with various functional groups that enhance its biological activity.

Biological Activity Overview

  • Anticancer Properties :
    • Hydrazone derivatives, including this compound, have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by disrupting cellular signaling pathways involved in cell survival and growth .
  • Antimicrobial Activity :
    • Research has demonstrated that similar hydrazone compounds exhibit significant antimicrobial effects against a range of pathogens. The presence of halogenated phenyl groups is believed to enhance their interaction with microbial membranes .
  • Mechanism of Action :
    • The proposed mechanism includes the formation of reactive oxygen species (ROS) leading to oxidative stress in target cells. This oxidative stress can trigger apoptosis and inhibit tumor growth .

Case Study 1: Anticancer Efficacy

A study published in Molecular Cell explored the effects of hydrazone derivatives on multiple myeloma cells. The results indicated that compounds similar to this compound could effectively downregulate key survival pathways, leading to increased apoptosis rates in treated cells .

Cell LineIC50 (µM)Mechanism
U26615Apoptosis via ROS generation
HCT11612Inhibition of cell cycle progression

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound's structural features contribute significantly to its antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activities/Properties Reference(s)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 4-Chlorophenyl, 4,4,6-trimethyl Antibacterial, antitumor, calcium channel blocking
3-(3-Chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione Pyrimidinedione 3-Chlorophenyl, pyrazolylidene-methyl Not explicitly stated; pyrazolylidene groups often linked to anticancer activity
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Dihydropyridazinone 3-Trifluoromethylphenyl, methylamino Neuroprotective or enzyme inhibition (inferred from trifluoromethyl and pyridazinone motifs)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidinedione 2-Chlorophenyl-oxadiazole, 4-fluorobenzyl Potential kinase inhibition (oxadiazole and fluorobenzyl groups common in kinase inhibitors)

Key Findings:

Core Structure Influence: Pyrimidinediones (e.g., the target compound and entry 2 in Table 1) exhibit greater conformational rigidity compared to dihydropyrimidines (entry 1) or thienopyrimidinediones (entry 4). This rigidity may enhance target binding specificity but reduce solubility . The hydrazonoyl linker in the target compound introduces a planar, conjugated system that could facilitate π-π stacking with biological targets, a feature absent in analogs like entry 4 .

Substituent Effects :

  • Chlorophenyl Groups : Present in all listed compounds, these enhance hydrophobic interactions but may increase toxicity risks. The para-chloro configuration in the target compound is less sterically hindered than the ortho-chloro in entry 4 .
  • Trifluoromethyl Groups : The 3-chloro-5-(trifluoromethyl)-pyridinyl group in the target compound is distinct from the 3-trifluoromethylphenyl group in entry 3. The pyridine ring in the former may improve metabolic stability over benzene-based analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves hydrazone formation (similar to ’s method for pyridine derivatives) . In contrast, dihydropyrimidines (entry 1) are synthesized via Biginelli-like condensations with thiocyanate , which are lower-yielding but more scalable.

The trifluoromethyl group in the target compound and entry 3 is associated with enhanced bioavailability and target affinity compared to non-fluorinated analogs .

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